molecular formula C18H16N4S B6523842 4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 422531-79-1

4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No.: B6523842
CAS No.: 422531-79-1
M. Wt: 320.4 g/mol
InChI Key: RRDWOJCLEXWROU-UHFFFAOYSA-N
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Description

4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound featuring an indole moiety linked to a quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis. Subsequently, the indole derivative is reacted with appropriate reagents to introduce the quinazoline ring system.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of quinazoline-2-thione derivatives.

  • Reduction: Reduction of the quinazoline ring to produce corresponding amines.

  • Substitution: Introduction of various functional groups to the indole or quinazoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: Biologically, 4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione has shown promise in various bioassays. It can interact with biological targets, making it a candidate for drug development.

Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit antiviral, anti-inflammatory, and anticancer properties, making it a valuable compound for pharmaceutical research.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione exerts its effects involves interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, while the quinazoline ring system may inhibit or activate certain biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Indole-3-carbinol: A naturally occurring compound with similar biological activities.

  • Quinazoline derivatives: Other quinazoline-based compounds used in pharmaceuticals.

  • Indole derivatives: Various indole derivatives with applications in medicine and industry.

Uniqueness: 4-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydroquinazoline-2-thione stands out due to its unique combination of the indole and quinazoline rings, which provides a broad range of chemical reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-[2-(1H-indol-3-yl)ethylamino]-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c23-18-21-16-8-4-2-6-14(16)17(22-18)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDWOJCLEXWROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC(=S)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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